4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with trifluoromethyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the trifluoromethyl group and dimethoxyphenyl groups through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenyl derivatives: Compounds with similar structural motifs but different substituents.
Trifluoromethylpyrimidines: Compounds with the trifluoromethyl group on the pyrimidine ring but different additional substituents.
Uniqueness
4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H24F3N3O4 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C23H24F3N3O4/c1-30-17-7-5-14(11-19(17)32-3)9-10-27-22-28-16(13-21(29-22)23(24,25)26)15-6-8-18(31-2)20(12-15)33-4/h5-8,11-13H,9-10H2,1-4H3,(H,27,28,29) |
InChI Key |
RCIDJPSFTAJACK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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